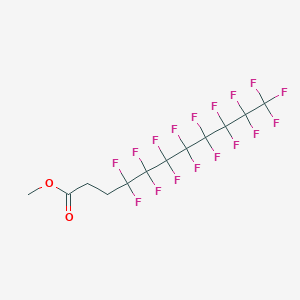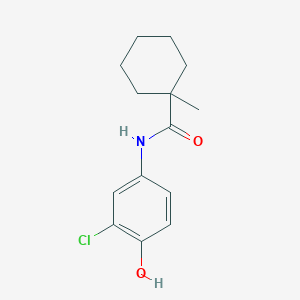
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate is an organic compound with the molecular formula C7H7BrF6O3. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate typically involves the reaction of 4-Bromo-3,3,4,4-tetrafluorobutanol with 2,2-difluoroethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: 4-Bromo-3,3,4,4-tetrafluorobutanol and carbon dioxide.
Applications De Recherche Scientifique
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate involves its interaction with nucleophiles and electrophiles. The presence of multiple fluorine atoms enhances its reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutanol: A precursor in the synthesis of the carbonate compound.
2,2-Difluoroethyl chloroformate: Another reagent used in the synthesis.
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate is unique due to its combination of bromine and multiple fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in applications requiring high selectivity and stability .
Propriétés
Formule moléculaire |
C7H7BrF6O3 |
|---|---|
Poids moléculaire |
333.02 g/mol |
Nom IUPAC |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2-difluoroethyl carbonate |
InChI |
InChI=1S/C7H7BrF6O3/c8-7(13,14)6(11,12)1-2-16-5(15)17-3-4(9)10/h4H,1-3H2 |
Clé InChI |
VYJVRTQYZCZHEK-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OCC(F)F)C(C(F)(F)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


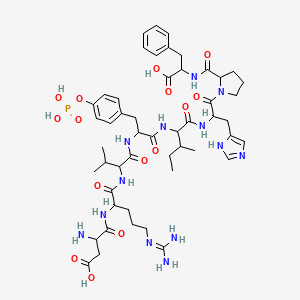
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)
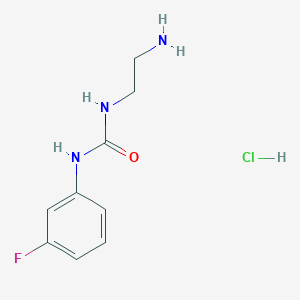

![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
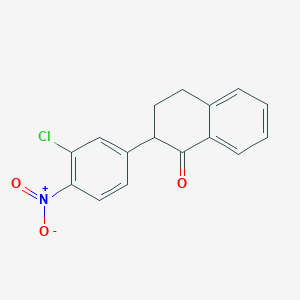

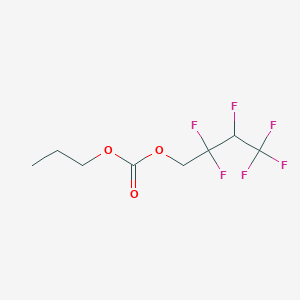
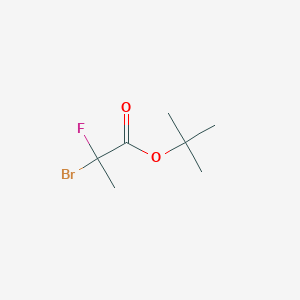

![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)
